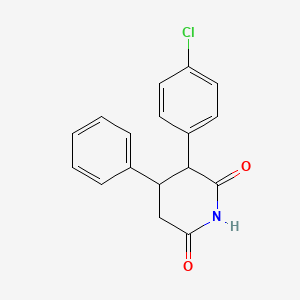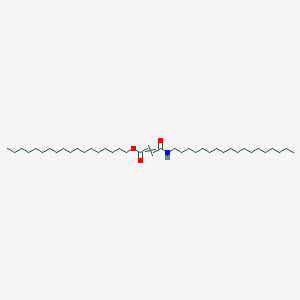![molecular formula C15H22O5 B14308441 5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol CAS No. 113956-97-1](/img/structure/B14308441.png)
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol is an organic compound with a complex structure that includes an oxolane ring, a methoxyphenyl group, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Influencing Gene Expression: Affecting the transcription of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Shares a similar oxolane ring structure but differs in the substitution pattern.
4-Methoxyphenylhydrazine: Contains a methoxyphenyl group but lacks the oxolane ring and hydroxyl groups.
特性
CAS番号 |
113956-97-1 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC名 |
5-ethyl-4-[(4-methoxyphenyl)methoxymethyl]oxolane-2,3-diol |
InChI |
InChI=1S/C15H22O5/c1-3-13-12(14(16)15(17)20-13)9-19-8-10-4-6-11(18-2)7-5-10/h4-7,12-17H,3,8-9H2,1-2H3 |
InChIキー |
WXLXFILFEHQAEV-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(O1)O)O)COCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)

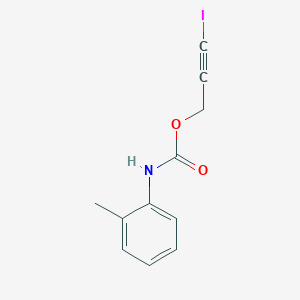

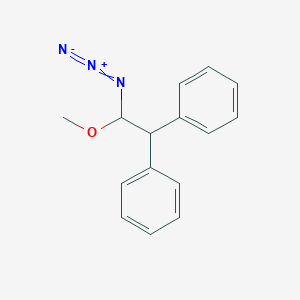
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)


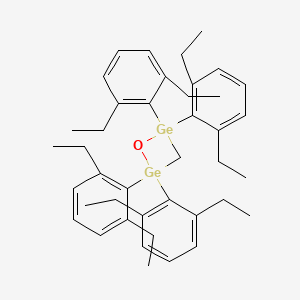
![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
